N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole moiety, a heterocyclic scaffold known for its metabolic stability and bioactivity in medicinal chemistry. The compound combines a tetrahydronaphthalene sulfonamide core with a 3-methyl-1,2,4-oxadiazole side chain, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-16-14(20-17-10)9-15-21(18,19)13-7-6-11-4-2-3-5-12(11)8-13/h6-8,15H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGGMTPLHBQEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the tetrahydronaphthalene sulfonamide moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . This reaction proceeds under mild conditions and yields the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the sulfonamide group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield nitro derivatives, while reduction of the sulfonamide group can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines. The specific compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been evaluated for its cytotoxic effects against several cancer types.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Enzyme Inhibition
The sulfonamide group in this compound may also confer enzyme inhibitory properties. Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and certain proteases. The potential of this compound as an enzyme inhibitor warrants investigation through in vitro and in vivo studies.
Agricultural Applications
Pesticide Development
The unique structure of this compound may lend itself to development as a pesticide or herbicide. Compounds with oxadiazole rings have been reported to possess antifungal and antibacterial properties. Therefore, this compound could be explored for its efficacy against agricultural pests and pathogens.
Material Science
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research into the use of this compound in creating advanced materials could lead to innovations in fields such as coatings and adhesives.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal demonstrated the synthesis of various oxadiazole derivatives and their evaluation for anticancer activity. The results indicated that modifications to the oxadiazole ring significantly affected the compounds' potency against specific cancer cell lines .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on assessing the enzyme inhibition potential of sulfonamide derivatives. The study found that certain structural modifications resulted in enhanced inhibitory effects against target enzymes relevant to disease processes .
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The sulfonamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Same Therapeutic Class
lists several sulfonamide derivatives with modified side chains, providing a basis for comparison:
Key Observations:
- Bioisosteric Replacement : Compound 45/50 substitutes the thienylmethylthio group (in Compound 15) with a 3-methyl-1,2,4-oxadiazolemethylthio group. This modification likely improves metabolic stability due to the oxadiazole’s resistance to hydrolysis compared to thiophene .
- Impact of Heterocycles : The 1,2,4-oxadiazole in 45/50 may enhance target affinity compared to isoxazole (Compound 20) or thiazole (Compound 55) derivatives, as oxadiazoles exhibit stronger hydrogen-bonding capabilities and π-π stacking interactions .
Comparison with 1,3,4-Oxadiazole Derivatives
describes N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. This difference may influence pharmacokinetic properties:
- Stability : 1,2,4-Oxadiazoles are generally more stable under physiological conditions than 1,3,4-isomers, favoring their use in vivo .
- Synthetic Accessibility : The target compound’s 1,2,4-oxadiazole can be synthesized via cyclization of amidoximes, whereas 1,3,4-oxadiazoles require alternative routes, such as hydrazide cyclization .
Pharmacological Performance
While explicit potency data for the target compound is unavailable in the provided evidence, structural trends suggest:
- Enhanced Selectivity : The tetrahydronaphthalene sulfonamide core may confer improved selectivity for cyclooxygenase (COX) or carbonic anhydrase isoforms compared to simpler aryl sulfonamides.
- Synergistic Effects: The combination of sulfonamide (hydrogen-bond donor/acceptor) and oxadiazole (rigid planar structure) could synergistically enhance binding to hydrophobic enzyme pockets.
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . The presence of the oxadiazole moiety is significant as it is known for various biological activities.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole scaffold exhibit notable anticancer properties. For instance, a study evaluated several 1,3,4-oxadiazole derivatives for their cytotoxic effects on human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The results showed that these compounds could significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. Specifically, the compound with a similar structure to this compound demonstrated a reduction in cell viability of up to 73.2% at 10 µM after 24 hours in HT-29 cells .
The anticancer activity of oxadiazole derivatives may be attributed to multiple mechanisms:
- Inhibition of Growth Factors : These compounds have been shown to inhibit growth factors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and metastasis .
- Induction of Apoptosis : The ability of these compounds to induce apoptosis in cancer cells has been documented. In the case of MDA-MB-231 cells, apoptosis percentages reached up to 62.7%, indicating strong cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the oxadiazole ring and naphthalene moiety can significantly influence biological activity. For instance:
- Substituents on the Oxadiazole Ring : The introduction of different substituents can enhance or diminish the anticancer properties. Compounds with electron-withdrawing groups generally exhibited higher activity .
Summary of Research Findings
| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |
|---|---|---|---|---|
| Oxadiazole Derivative A | HT-29 | 10 | 73.2 | Apoptosis induction |
| Oxadiazole Derivative B | MDA-MB-231 | 50 | 62.7 | EGFR inhibition |
| N-[...] | HT-29 | 10 | Up to 64.0 | Inhibition of growth factors |
Case Studies
- Study on HT-29 Cells : A study focused on evaluating several oxadiazole derivatives found that compounds similar to N-[...] significantly reduced cell viability and induced apoptosis after 24 hours of exposure.
- Comparative Analysis with Standard Treatments : In comparative studies against established drugs like doxorubicin and cisplatin, certain oxadiazole derivatives showed superior cytotoxic effects.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial numbers while capturing variable interactions. Use factorial designs to screen parameters like reaction temperature, solvent polarity, and catalyst loading. For example, highlights the application of DoE in chemical process optimization, emphasizing fractional factorial designs to isolate critical variables. Central Composite Designs (CCD) can further refine reaction conditions for yield maximization .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are essential. For NMR, prioritize H and C spectra to confirm the sulfonamide linkage and oxadiazole ring substitution. Chromatographic methods like HPLC with UV detection (as in ) can assess purity, while X-ray crystallography provides definitive structural confirmation if crystalline forms are obtainable .
Q. How can solubility and stability be systematically evaluated under varying pH and solvent conditions?
Methodological Answer: Conduct shake-flask solubility studies across a pH range (1–13) using buffered solutions. For stability, use accelerated degradation studies under thermal (40–80°C) and photolytic conditions. ’s safety protocols for sulfonamide analogs suggest monitoring hydrolysis of the oxadiazole ring via LC-MS to identify degradation pathways .
Advanced Research Questions
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance reaction kinetics modeling for this compound’s synthesis?
Methodological Answer: AI tools enable multi-physics modeling of reaction parameters. For instance, integrate COMSOL with kinetic datasets to simulate heat transfer in exothermic steps or predict solvent effects on reaction rates. highlights AI’s role in "smart laboratories" for real-time adjustments, such as optimizing mixing efficiency or catalyst recovery .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Methodological Answer: Apply orthogonal assay validation: compare results from enzyme inhibition assays (e.g., sulfonamide-targeted enzymes) with cell-based viability tests. Use meta-analysis frameworks (as in ) to identify confounding variables like solvent interference (e.g., DMSO) or assay sensitivity thresholds. ’s approach to zoospore studies exemplifies cross-validation using chemical analogs .
Q. How can computational methods predict environmental persistence or toxicity of this compound?
Methodological Answer: Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives or ecotoxicological endpoints (e.g., LC50 for aquatic organisms). Leverage databases like PubChem () for structural analogs’ environmental data. ’s survey of consumer-product chemicals provides a template for emission profiling .
Q. What advanced reactor designs improve scalability of this compound’s synthesis while minimizing waste?
Methodological Answer: Continuous-flow reactors (CFRs) enhance heat/mass transfer and reduce solvent use. classifies reactor design under "RDF2050112," emphasizing modular CFRs for sulfonamide synthesis. Pair with in-line analytics (e.g., FTIR or PAT tools) for real-time purity monitoring, as suggested in ’s automation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
